2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol
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Overview
Description
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol is a chemical compound used in scientific research for its potential therapeutic effects. It is commonly referred to as MPAP and is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B).
Mechanism of Action
MPAP is a selective inhibitor of the enzyme 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol, which is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting this compound, MPAP increases the levels of dopamine in the brain, which can improve cognitive function and may have therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
MPAP has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which can improve cognitive function and may have therapeutic effects in the treatment of neurodegenerative diseases. Additionally, MPAP has been shown to have antioxidant properties, which can protect against oxidative stress and may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
MPAP has several advantages for lab experiments. It is a selective inhibitor of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol, which makes it a useful tool for studying the role of this compound in various diseases. Additionally, MPAP has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using MPAP in lab experiments. It is a complex compound to synthesize, which can make it difficult to obtain high-quality samples. Additionally, the effects of MPAP may be dose-dependent, which can make it challenging to interpret results.
Future Directions
There are several future directions for the study of MPAP. One area of research is the potential therapeutic effects of MPAP in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, MPAP may have potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action of MPAP and its potential therapeutic applications. Additionally, new synthesis methods may be developed to improve the quality and yield of MPAP.
Synthesis Methods
The synthesis of MPAP involves several steps, including the reaction of 1-(1-methylpyrazol-4-yl)methanol with epichlorohydrin to form 1-(1-methylpyrazol-4-yl)methyl-2,3-epoxypropane. The resulting compound is then reacted with 4-(2-hydroxy-3-propylphenoxy)-2-methoxybenzylamine to form MPAP. The synthesis of MPAP is a complex process that requires careful attention to detail to ensure a high-quality product.
Scientific Research Applications
MPAP has been studied extensively for its potential therapeutic effects. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease. MPAP has also been shown to improve cognitive function and may have potential as a treatment for Alzheimer's disease. Additionally, MPAP has been studied for its potential to treat depression and anxiety disorders.
properties
IUPAC Name |
2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,21)14-4-6-16(7-5-14)22-12-15-11-20(15)10-13-8-18-19(3)9-13/h4-9,15,21H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABXWZQIOVXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CN2CC3=CN(N=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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